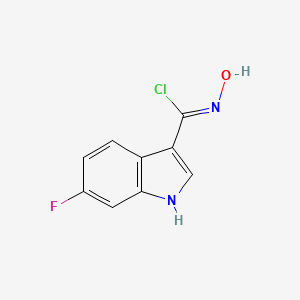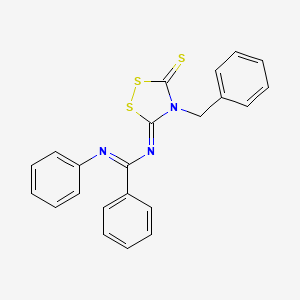
N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyridazine ring, an isoxazole ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These properties could include its solubility, stability, reactivity, and more .Scientific Research Applications
Chemical Synthesis and Molecular Interaction
The compound has been explored in the synthesis of novel molecules with potential imaging and therapeutic applications. For instance, in the context of developing new Positron Emission Tomography (PET) agents, compounds structurally similar to "N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide" have been synthesized for imaging of enzymes involved in neuroinflammation (Wang et al., 2018). These efforts underline the importance of such compounds in enhancing diagnostic modalities for neurological conditions.
Biological Activity
In the realm of pharmacology and medicinal chemistry, the interaction of structurally related compounds with biological receptors has been extensively studied. For example, the molecular interaction of certain antagonists with the CB1 cannabinoid receptor has been explored to understand binding dynamics and develop pharmacophore models (Shim et al., 2002). This research provides insights into the design of new therapeutic agents targeting specific receptors in the body.
Antimicrobial and Antifungal Activity
The antimicrobial properties of derivatives structurally related to "this compound" have been investigated, revealing potential applications in combating bacterial and fungal infections. A study on novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives highlighted their antimicrobial efficacy (Babu et al., 2015). Such findings are crucial for the development of new antibiotics and antifungals.
Enzyme Inhibition and Disease Model Applications
Compounds with structural similarities to "this compound" have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. Research led to the discovery of inhibitors with potential applications in disease models, providing evidence of in vivo target engagement (Thalji et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15-7-8-20(24-23-15)26-11-9-16(10-12-26)14-22-21(27)18-13-19(28-25-18)17-5-3-2-4-6-17/h2-8,13,16H,9-12,14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFNZAHICCAUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2692223.png)
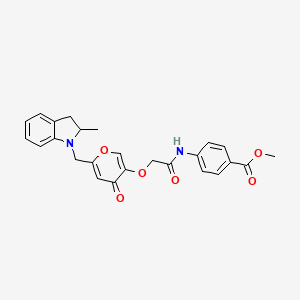
![N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide](/img/structure/B2692225.png)
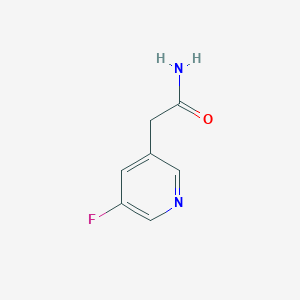
![N-benzyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2692228.png)
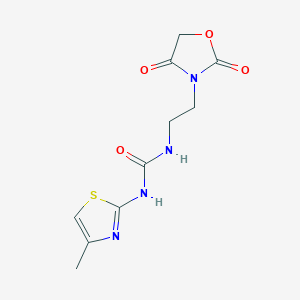
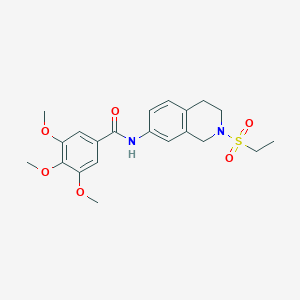
![3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692231.png)
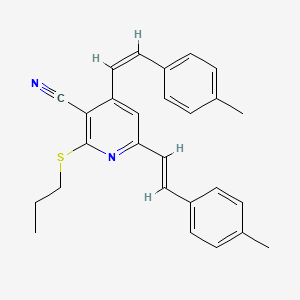
![1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2692235.png)
